demethyldaphnoretin-7-O-glucoside

Description

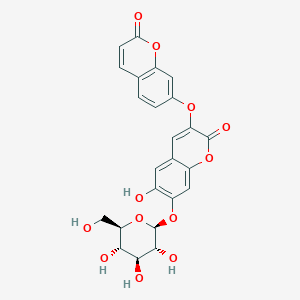

Demethyldaphnoretin-7-O-glucoside is a naturally occurring coumarin-derived glucoside isolated from Daphne oleoides Schreber subsp., a plant used in Turkish traditional medicine for treating malaria, rheumatism, and wound healing . Structurally, it features a coumarin backbone glycosylated at the 7-hydroxy position with a glucose moiety, enhancing its solubility and bioavailability. Its CAS registry number is 438578-91-7 .

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O12/c25-9-18-20(28)21(29)22(30)24(36-18)35-16-8-15-11(5-13(16)26)6-17(23(31)34-15)32-12-3-1-10-2-4-19(27)33-14(10)7-12/h1-8,18,20-22,24-26,28-30H,9H2/t18-,20-,21+,22-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTZDZAXMZIKAN-BKSKZGTRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethyldaphnoretin-7-O-glucoside is typically isolated from the ethyl acetate fraction of the roots of Daphne oleoides . The isolation process involves several steps:

Extraction: The roots of Daphne oleoides are extracted using methanol.

Partitioning: The methanolic extract is suspended in water and partitioned with n-hexane, ethyl acetate, and n-butanol.

Purification: The ethyl acetate fraction is subjected to various chromatographic techniques to purify this compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

Demethyldaphnoretin-7-O-glucoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under different conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Pharmacological Properties

1.1 Anti-inflammatory Effects

Research indicates that compounds from the Daphne genus, including demethyldaphnoretin-7-O-glucoside, exhibit significant anti-inflammatory properties. A study highlighted the ability of extracts from Daphne genkwa to reduce inflammatory markers in vitro, suggesting a therapeutic potential for inflammatory diseases such as rheumatoid arthritis . The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

1.2 Antioxidant Activity

this compound also demonstrates strong antioxidant capabilities. It has been shown to up-regulate enzymatic antioxidants while down-regulating oxidative stress markers in cellular models . This property is particularly relevant in developing treatments for conditions characterized by oxidative stress, such as neurodegenerative diseases.

1.3 Antimicrobial Properties

Studies have reported that extracts containing this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi . This suggests potential applications in treating infections and developing natural antimicrobial agents.

Wound Healing

A notable case study involved the application of Daphne genkwa extracts in wound healing therapies. The extract significantly accelerated wound closure in animal models by enhancing fibroblast proliferation and collagen synthesis . The up-regulation of collagen genes (COL1A1 and COL3A1) was particularly emphasized, indicating a direct role of this compound in tissue regeneration.

Cancer Research

In vitro studies have demonstrated that extracts rich in this compound can induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in oncology . The compound's ability to disrupt cell cycle progression highlights its relevance in cancer treatment strategies.

Data Tables

Mechanism of Action

Demethyldaphnoretin-7-O-glucoside exerts its effects through several molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondria-dependent pathway and activation of the caspase cascade.

Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Demethyldaphnoretin-7-O-glucoside belongs to the coumarin glycoside class. Below is a comparative analysis with structurally analogous compounds, including coumarin derivatives and flavonoid glycosides, based on source, structure, bioactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural and Functional Differences

Core Backbone: this compound and Xanthyletin share a coumarin backbone, but the former’s 7-O-glucosylation distinguishes its solubility and pharmacokinetics . Flavonoid glycosides (e.g., Kaempferol-3-O-β-D-glucosyl(1-2)rhamnoside, Isorhamnetin derivatives) have a flavone core, enabling radical-scavenging activity via phenolic hydroxyl groups .

Glycosylation Patterns: this compound and Isorhamnetin 3-glucoside 7-rhamnoside both feature glycosylation at the 7-position, which may enhance membrane permeability compared to non-glycosylated coumarins like Xanthyletin . Br-Mmc lacks glycosylation but contains a bromomethyl group for covalent bonding to carboxylates, making it a tool for analytical chemistry rather than therapeutics .

Bioactivity and Applications: this compound is unique for its ethnomedical uses in wound healing and malaria, whereas Xanthyletin and flavonoid glycosides are studied for broader anti-inflammatory and anticancer roles .

Research Implications and Gaps

- This compound: Limited mechanistic studies exist despite its traditional applications. Comparative studies with Xanthyletin could clarify the role of glycosylation in enhancing bioactivity .

- Flavonoid Glycosides: Their well-documented antioxidant properties suggest this compound may also act via similar pathways (e.g., NF-κB inhibition), warranting further investigation .

Biological Activity

Demethyldaphnoretin-7-O-glucoside is a bioactive compound derived from the plant Daphne altaica. This article explores its biological activity, focusing on its cytotoxic, anti-inflammatory, and neuroprotective properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is a flavonoid glycoside characterized by its glucoside moiety attached to the demethyldaphnoretin core structure. Its molecular formula is , and it exhibits notable solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported its potent activity against HepG2 (human liver cancer) and Hep3B cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | Apoptosis Rate (%) after 48h |

|---|---|---|

| HepG2 | 15.5 | 45.3 |

| Hep3B | 12.3 | 50.1 |

| Eca-109 | 20.4 | 38.7 |

Anti-Inflammatory Properties

This compound has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Table 2: Inhibition of Cytokine Production

| Treatment | TNF-α Levels (pg/ml) | IL-6 Levels (pg/ml) |

|---|---|---|

| Control | 200 | 150 |

| This compound (10 µM) | 120 | 80 |

| This compound (20 µM) | 80 | 50 |

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and protect neuronal cells from apoptosis induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA).

The neuroprotective effects are attributed to:

- Antioxidant Activity : Demonstrated through assays measuring reactive oxygen species (ROS) levels.

- Inhibition of Apoptosis : Reducing Caspase-3 activity in neuronal cells.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in various conditions:

- Neurodegenerative Disease Models : In SH-SY5Y cells, treatment with this compound improved cell viability and reduced markers of oxidative stress.

- Cancer Research : In vivo studies using xenograft models showed reduced tumor growth with treatment, suggesting its potential as an adjunct therapy in cancer management.

Q & A

Q. What are the natural sources of demethyldaphnoretin-7-O-glucoside, and how do traditional uses inform its pharmacological potential?

this compound is primarily isolated from Daphne oleoides Schreber subsp., a plant used in Turkish traditional medicine for treating malaria, rheumatism, and wound healing . To validate these claims, researchers should cross-reference ethnobotanical records with modern pharmacological assays (e.g., antiplasmodial or anti-inflammatory activity tests) while accounting for variations in plant chemotypes due to environmental factors.

Q. What spectroscopic methods are critical for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy (1D/2D) to resolve sugar moiety linkage (e.g., 7-O-glucoside configuration) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₁H₂₀O₁₁) and fragmentation patterns .

- Circular dichroism (CD) to determine stereochemistry, particularly for glycosidic bonds .

Q. How can researchers validate the purity of this compound isolates?

Use HPLC-UV/ELSD with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) for baseline separation. Purity ≥90% (HPLC) is recommended for biological studies, with orthogonal validation via TLC or LC-MS .

Advanced Research Questions

Q. What experimental designs optimize the extraction and isolation of this compound from complex plant matrices?

- Solvent selection : Polar solvents (e.g., methanol-water mixtures) enhance yield due to glycoside hydrophilicity .

- Chromatography : Combine macroporous resin (e.g., D101) for crude fractionation with preparative HPLC for final purification .

- Validation : Use spiked samples to assess recovery rates and matrix effects .

Q. How can contradictory reports on the compound’s bioactivity (e.g., antiproliferative vs. anti-inflammatory effects) be reconciled?

- Dose-dependency : Conduct dose-response assays (e.g., IC₅₀ determination in cancer vs. normal cell lines) .

- Cell-type specificity : Compare activity across multiple cell models (e.g., THP-1 macrophages vs. HepG2 hepatocytes) .

- Mechanistic studies : Use transcriptomics or phosphoproteomics to identify divergent signaling pathways .

Q. What strategies improve the bioavailability of this compound in preclinical models?

- Structural modification : Synthesize acylated derivatives to enhance lipophilicity .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation .

- Pharmacokinetic profiling : Monitor plasma levels via LC-MS/MS after oral/intravenous administration .

Q. How can researchers design assays to distinguish this compound’s direct targets from off-target effects?

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) .

- Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., NF-κB or COX-2) to confirm pathway involvement .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to suspected receptors .

Q. What multi-omics approaches are suitable for elucidating the compound’s systemic mechanisms?

- Metabolomics : Track endogenous metabolite shifts (e.g., arachidonic acid derivatives) using UPLC-QTOF-MS .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., pro-inflammatory cytokines) .

- Integration tools : Use platforms like MetaboAnalyst or STRING for pathway enrichment analysis .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.